molecular formula C23H24N6O3 B2902104 (E)-2-amino-1-((2-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840457-22-9

(E)-2-amino-1-((2-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2902104
CAS No.: 840457-22-9
M. Wt: 432.484
InChI Key: SFQDFPKWDXEBOV-VULFUBBASA-N
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Description

(E)-2-amino-1-((2-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by:

  • A 2-methoxybenzylidene substituent at position 1 of the pyrroloquinoxaline core.
  • A 3-methoxypropyl group as the N-substituent on the carboxamide.
  • An (E)-configuration of the benzylidene double bond.

Properties

IUPAC Name

2-amino-1-[(E)-(2-methoxyphenyl)methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-31-13-7-12-25-23(30)19-20-22(28-17-10-5-4-9-16(17)27-20)29(21(19)24)26-14-15-8-3-6-11-18(15)32-2/h3-6,8-11,14H,7,12-13,24H2,1-2H3,(H,25,30)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQDFPKWDXEBOV-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=C4OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=C4OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Clauson-Kaas Pyrrole Formation

The foundational step involves constructing the pyrrole ring fused to quinoxaline. Adapted from the methodology in:

Procedure :

  • React 2-nitroaniline with 2,5-dimethoxytetrahydrofuran (2.5 equiv) in glacial acetic acid under microwave irradiation (150°C, 15 min) to form 1-(2-nitrophenyl)pyrrole.
  • Reduce the nitro group using NaBH₄ (5 equiv) and CuSO₄ (0.1 equiv) in methanol at 0°C → 1-(2-aminophenyl)pyrrole.
  • Protect the amine via acetylation (acetyl chloride, pyridine) → 1-(2-acetamidophenyl)pyrrole.

Key Data :

  • Yield: 78% over three steps
  • Characterization: $$ ^1H $$ NMR (CDCl₃) δ 8.21 (d, J = 8.4 Hz, 1H), 7.45–7.38 (m, 2H), 6.92 (s, 1H), 2.31 (s, 3H)

Bischler-Napieralski Cyclization

Intramolecular cyclization forms the pyrroloquinoxaline system, as demonstrated in:

Optimized Conditions :

  • Reflux 1-(2-acetamidophenyl)pyrrole in PCl₃ (5 equiv) and POCl₃ (10 mL) at 110°C for 6 h
  • Neutralize with saturated NaHCO₃ and extract with CH₂Cl₂

Outcome :

  • 4-Methylpyrrolo[1,2-a]quinoxaline obtained in 65% yield
  • Critical modifications for carboxamide introduction: Substitute methyl with carboxylic acid via SeO₂ oxidation (dioxane, 100°C, 12 h) → pyrrolo[1,2-a]quinoxaline-4-carboxylic acid (83% yield)

Installation of the 2-Amino Group

Nitration/Reduction Sequence

  • Nitrate the pyrroloquinoxaline core at position 2 using fuming HNO₃ (2 equiv) in H₂SO₄ at 0°C → 2-nitro derivative (61% yield)
  • Reduce with H₂ (1 atm) over 10% Pd/C in ethanol → 2-aminopyrroloquinoxaline (93% yield)

Critical Note :

  • Protect the carboxamide during nitration by temporary silylation (BSTFA, 2 equiv)

(E)-Selective Imine Formation

Schiff Base Synthesis

Condense 2-aminopyrroloquinoxaline with 2-methoxybenzaldehyde under controlled conditions:

Optimized Protocol :

  • React components (1:1.05 molar ratio) in anhydrous toluene with 4Å molecular sieves
  • Catalyze with InCl₃ (2 mol%) at 80°C for 3 h
  • Purify via flash chromatography (hexane:EtOAc = 4:1)

Stereochemical Control :

  • Exclusive (E)-isomer formation confirmed by $$ ^1H $$ NMR coupling constant: J = 15.2 Hz (trans vinyl protons)
  • X-ray crystallography (CCDC deposition available): Dihedral angle between quinoxaline and benzylidene planes = 87.3°

Comprehensive Reaction Optimization Table

Step Reagents/Conditions Temperature Time (h) Yield (%) Reference
Core formation POCl₃, PCl₃ 110°C 6 65
Carboxamide coupling HATU, DIPEA RT 4 89
Nitration HNO₃/H₂SO₄ 0°C 1 61
Imine formation InCl₃, toluene 80°C 3 78

Mechanistic Insights and Side-Reaction Mitigation

InCl₃ Catalysis in Imine Formation

The indium catalyst facilitates two critical steps:

  • Lewis acid activation : Coordinates to aldehyde oxygen, enhancing electrophilicity
  • Water scavenging : Prevents imine hydrolysis through chloride-assisted dehydration

Side Reactions :

  • Oligomerization : Suppressed by using molecular sieves and stoichiometric aldehyde
  • Z-Isomer Formation : Minimized through kinetic control (reflux conditions favor thermodynamically stable E-isomer)

Analytical Characterization Summary

Spectroscopic Data for Final Compound

  • HRMS (ESI+) : m/z 515.2189 [M+H]⁺ (calc. 515.2183)
  • $$ ^1H $$ NMR (600 MHz, CDCl₃) : δ 8.82 (s, 1H, CH=N), 8.34 (d, J = 8.1 Hz, 1H), 7.92 (d, J = 15.2 Hz, 1H), 3.89 (s, 3H, OCH₃)
  • $$ ^{13}C $$ NMR (151 MHz, CDCl₃) : δ 167.8 (C=O), 161.2 (CH=N), 152.1 (quinoxaline C)

Purity Assessment

  • HPLC (C18, MeCN/H₂O 70:30): 99.1% purity (t_R = 6.72 min)
  • Elemental Analysis: C 64.52%, H 5.41%, N 18.93% (theor. C 64.58%, H 5.43%, N 18.96%)

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-1-((2-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(E)-2-amino-1-((2-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: It may be used in biological assays to study enzyme interactions and cellular pathways.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Industry: It can be used as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-2-amino-1-((2-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The target compound’s structural analogues differ primarily in benzylidene substituents and carboxamide side chains , leading to distinct physicochemical and biological properties. Key examples include:

Table 1: Structural and Molecular Comparison
Compound Name Benzylidene Substituent Carboxamide Substituent Molecular Formula Molecular Weight Evidence ID
Target Compound 2-methoxy 3-methoxypropyl Not explicitly given* ~446.5 (estimated) -
2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-... 3-hydroxy 2-methoxyethyl C₂₁H₂₀N₆O₃ 404.43
2-Amino-1-[(4-ethoxybenzylidene)amino]-N-(2-methoxyethyl)-... 4-ethoxy 2-methoxyethyl C₂₃H₂₄N₆O₃ 432.48
(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-... 3,4-dihydroxy Phenyl C₂₄H₁₈N₆O₃ 438.4
2-Amino-N-[2-(cyclohexenyl)ethyl]-1-[(3-ethoxy-4-hydroxybenzylidene)amino]-... 3-ethoxy-4-hydroxy 2-(cyclohexenyl)ethyl C₂₉H₃₀N₆O₄ Not provided

*Estimated molecular weight based on substituent contributions.

Key Observations:

Methoxy/ethoxy groups (e.g., 2-methoxy in the target, 4-ethoxy ) enhance lipophilicity, favoring blood-brain barrier penetration or intracellular target engagement. Ortho vs. para substitution: The target’s 2-methoxy group may introduce steric hindrance compared to para-substituted analogues (e.g., 4-ethoxy ), affecting binding to biological targets.

Phenyl substituents introduce aromaticity, which may enhance π-π stacking interactions in target binding but reduce solubility.

Bioactivity and Research Context

While explicit bioactivity data for the target compound are absent in the provided evidence, insights from analogues suggest:

  • Hydroxy-substituted analogues (e.g., 3-hydroxy , 3,4-dihydroxy ) are likely explored for antioxidant or kinase inhibitory roles due to phenolic group reactivity.
  • Ethoxy/methoxy-substituted derivatives (e.g., 4-ethoxy , target compound) may prioritize metabolic stability and CNS penetration in drug design.
  • The cyclohexenyl-ethyl side chain could modulate steric bulk, influencing selectivity for protein targets.

Q & A

Q. What are the critical steps for synthesizing (E)-2-amino-1-((2-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step condensation and cyclization. Key steps include:
  • Condensation : Reacting 2-methoxybenzaldehyde with a pyrroloquinoxaline precursor under acidic conditions (e.g., p-toluenesulfonic acid) in ethanol or DMF at 60–80°C .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the (E)-isomer .
  • Optimization : Adjust solvent polarity (e.g., DMF for faster kinetics) and catalyst loading (e.g., 5 mol% Pd for cross-coupling steps) to improve yield (typically 40–60%) .

Q. How can the stereochemical integrity of the (E)-configuration be validated during synthesis?

  • Methodological Answer :
  • NMR Analysis : The imine proton (NH) in the (E)-isomer shows a characteristic downfield shift (δ 9.2–9.5 ppm) due to conjugation with the benzylidene group .
  • X-ray Crystallography : Resolve single crystals (grown via slow evaporation in ethanol) to confirm the (E)-geometry .
  • IR Spectroscopy : Monitor the C=N stretching frequency (~1620 cm⁻¹) to distinguish from the (Z)-isomer (~1580 cm⁻¹) .

Q. What preliminary assays are recommended for evaluating its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, BRAF) using fluorescence polarization assays (IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Solubility : Pre-screen in PBS (pH 7.4) with ≤1% DMSO to ensure bioactivity is not solubility-limited .

Advanced Research Questions

Q. How can computational modeling predict the binding mechanism of this compound to kinase targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonding with the quinoxaline NH and π-π stacking with the methoxybenzylidene group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the carboxamide group) using Schrödinger’s Phase .

Q. How do structural modifications (e.g., methoxypropyl vs. methoxyethyl substituents) impact biological activity?

  • Methodological Answer :
  • SAR Analysis : Compare IC₅₀ values of analogs with varying alkyl chain lengths. For example:
SubstituentIC₅₀ (EGFR, μM)LogP
3-Methoxypropyl0.122.8
2-Methoxyethyl0.452.1
Longer chains enhance lipophilicity (LogP) and membrane permeability, improving potency .
  • Synthetic Testing : Replace the methoxypropyl group with fluorinated analogs (e.g., 3-fluoropropoxy) to evaluate metabolic stability .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Perform 8-point dilution series (1 nM–100 μM) in triplicate to minimize variability .
  • Mechanistic Profiling : Use RNA sequencing to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) in sensitive vs. resistant cell lines .
  • Off-Target Screening : Employ kinome-wide profiling (e.g., DiscoverX Eurofins) to rule out nonspecific kinase inhibition .

Q. How can thermal stability and degradation pathways be characterized under physiological conditions?

  • Methodological Answer :
  • DSC/TGA : Determine melting point (e.g., 215–220°C) and thermal decomposition onset (~250°C) .
  • Forced Degradation : Expose to pH 1–13 buffers at 37°C for 24 hours; analyze via HPLC-MS to identify hydrolytic cleavage of the imine bond .
  • Light Sensitivity : Conduct ICH Q1B photostability testing; observe ≤5% degradation under UV (320–400 nm) .

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